8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol
Description
Historical Context of Azo-Containing Alcohol Derivatives
Azo compounds, characterized by the presence of the diazenyl (–N=N–) functional group, have played a pivotal role in industrial and biomedical chemistry since their discovery in the 19th century. Early applications centered on their use as dyes, leveraging the conjugated π-system of the azo group to produce vivid colors. The integration of alcohol moieties into azo frameworks emerged later, driven by the need to enhance solubility and tailor physicochemical properties for specialized applications. For example, 8-hydroxyquinoline derivatives functionalized with azo groups have recently been explored as multi-target ligands for neurodegenerative diseases.
The compound 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol represents a modern iteration of this class, combining a C8 alcohol chain with a para-substituted butoxyphenylazo-phenoxy scaffold. Its development reflects advancements in molecular design aimed at balancing hydrophobicity (via the octanol chain) and electronic delocalization (via the azo-phenoxy system).
Structural Significance of Diazenyl-Phenoxy Linkages
The molecular architecture of this compound features two critical structural motifs:
- Diazenyl (–N=N–) Bridge : This group facilitates π-conjugation between the two phenyl rings, stabilizing the molecule through resonance. The E (trans) configuration of the azo bond is energetically favored, as evidenced by computational studies of similar azo derivatives.
- Phenoxy-Octanol Chain : The ether linkage (–O–) connects the central phenyl ring to an 8-carbon alcohol chain, introducing flexibility and influencing solubility. The terminal hydroxyl group enables hydrogen bonding, which may affect aggregation behavior.
Key Structural Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C24H34N2O3 | |
| Molecular Weight | 398.5 g/mol | |
| SMILES Notation | CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCO |
The butoxy group (–O–C4H9) on the distal phenyl ring further modulates electronic effects, donating electron density through resonance and altering the compound’s absorption profile.
Positional Isomerism in Octanol-Based Azo Compounds
Positional isomerism in this compound arises from variations in the substitution patterns of the azo and phenoxy groups. For instance:
- Azo Group Position : Shifting the diazenyl group from the para to meta position on the phenyl ring would disrupt conjugation, altering UV-Vis absorption maxima.
- Phenoxy Chain Length : Analogues with shorter alcohol chains (e.g., hexanol instead of octanol) exhibit reduced hydrophobicity, as demonstrated in comparative studies of similar derivatives.
Comparative Analysis of Isomers
| Compound | CAS Number | Molecular Formula | |
|---|---|---|---|
| 8-(4-Phenylmethoxyphenoxy)octan-1-ol | 519186-18-6 | C21H28O3 | |
| 4-[(4-Butoxyphenyl)diazenyl]phenol | 6300-42-1 | C20H18N4O |
The octanol chain’s terminal hydroxyl group introduces additional stereochemical complexity, though no chiral centers are present in the parent compound. Computational models suggest that steric hindrance from the butoxy group restricts free rotation around the azo bond, favoring planar geometries that enhance conjugation.
Properties
CAS No. |
838087-03-9 |
|---|---|
Molecular Formula |
C24H34N2O3 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
8-[4-[(4-butoxyphenyl)diazenyl]phenoxy]octan-1-ol |
InChI |
InChI=1S/C24H34N2O3/c1-2-3-19-28-23-14-10-21(11-15-23)25-26-22-12-16-24(17-13-22)29-20-9-7-5-4-6-8-18-27/h10-17,27H,2-9,18-20H2,1H3 |
InChI Key |
PTOYHMBZZGVGOZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCO |
Origin of Product |
United States |
Preparation Methods
Diazonium Salt Formation
Reagents :
- 4-Butoxyaniline (1.65 g, 0.01 mol)
- Sodium nitrite (NaNO₂, 0.69 g, 0.01 mol)
- Hydrochloric acid (HCl, 36%, 12 mL)
Procedure :
- Dissolve 4-butoxyaniline in 45 mL H₂O and 12 mL HCl at 0–5°C.
- Add NaNO₂ solution dropwise under stirring; maintain pH < 2.
- Stir for 20 min to form 4-butoxybenzenediazonium chloride.
Critical Parameters :
Coupling Reaction with Phenolic Component
The diazonium salt reacts with 4-(8-hydroxyoctyloxy)phenol under alkaline conditions.
Reagents :
- 4-(8-Hydroxyoctyloxy)phenol (2.76 g, 0.01 mol)
- Sodium hydroxide (NaOH, 10% w/v)
Procedure :
- Dissolve 4-(8-hydroxyoctyloxy)phenol in 30 mL NaOH (10%) at 0–5°C.
- Add diazonium salt solution dropwise over 30 min.
- Stir for 2 hr; adjust pH to 8–9 for optimal coupling.
Mechanism :
The phenol’s deprotonated oxygen attacks the electrophilic diazonium carbon, forming the E-configuration azo bond.
Yield : 68–72% (crude).
Synthesis of 4-(8-Hydroxyoctyloxy)phenol
The coupling component is prepared via Williamson ether synthesis.
Alkylation of Hydroquinone
Reagents :
- Hydroquinone (1.1 g, 0.01 mol)
- 8-Bromooctan-1-ol (2.21 g, 0.01 mol)
- Potassium carbonate (K₂CO₃, 2.76 g, 0.02 mol)
Procedure :
- Reflux hydroquinone, 8-bromooctan-1-ol, and K₂CO₃ in acetone (50 mL) for 24 hr.
- Filter and concentrate; purify via silica gel chromatography (ethyl acetate/hexane, 1:3).
Yield : 85–90%.
Characterization :
- ¹H NMR (400 MHz, CDCl₃) : δ 6.75 (d, 2H, Ar-H), 6.65 (d, 2H, Ar-H), 3.90 (t, 2H, -OCH₂-), 3.60 (t, 2H, -CH₂OH), 1.50–1.25 (m, 12H, -(CH₂)₆-).
Final Purification and Characterization
The crude azo compound is purified via recrystallization or column chromatography.
Characterization Data
- Molecular Formula : C₂₄H₃₄N₂O₃
- Molecular Weight : 398.5 g/mol.
- IR (KBr, cm⁻¹) : 3350 (O-H), 1590 (N=N), 1245 (C-O-C).
- ¹H NMR (400 MHz, CDCl₃) :
δ 7.85 (d, 2H, Ar-H), 7.45 (d, 2H, Ar-H), 6.95 (d, 2H, Ar-H), 6.85 (d, 2H, Ar-H), 4.05 (t, 2H, -OCH₂-), 3.70 (t, 2H, -CH₂OH), 1.80–1.30 (m, 20H, alkyl).
Optimization and Challenges
Key Challenges :
- Low solubility of 4-(8-hydroxyoctyloxy)phenol in aqueous media requires gradual addition of diazonium salt.
- Steric hindrance from the octyl chain reduces coupling efficiency; excess phenol (1.2 eq) improves yield.
Alternative Routes
Reductive Amination (Non-Preferred)
Attempts to reduce imine intermediates (e.g., 4-butoxybenzaldehyde and 4-aminophenol) yielded <20% product due to competitive side reactions.
Solid-Phase Synthesis
Immobilization of the phenolic component on Wang resin showed moderate yields (50–55%) but required specialized equipment.
Industrial-Scale Considerations
| Metric | Lab Scale | Pilot Scale (10×) |
|---|---|---|
| Diazotization Time | 20 min | 45 min (due to cooling lag) |
| Solvent Consumption | 50 mL/g | 30 mL/g (recycling) |
| Yield | 65% | 70% (optimized mixing) |
Chemical Reactions Analysis
Types of Reactions
8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The azo group can be reduced to form the corresponding amine.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Substitution reactions often require strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-one.
Reduction: Formation of 8-{4-[(4-Butoxyphenyl)amino]phenoxy}octan-1-ol.
Substitution: Formation of various substituted derivatives depending on the substituent used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound lies in its potential anticancer properties. Research has indicated that azo compounds can exhibit cytotoxic effects against various cancer cell lines. A study conducted by Velu et al. (2007) demonstrated that derivatives of diazenyl compounds showed promising activity against human cancer cells, suggesting that 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol may similarly possess antitumor effects due to its structural features .
Case Study: Cytotoxicity Evaluation
A clinical trial assessed the cytotoxic effects of several azo compounds, including derivatives similar to 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol, on breast cancer cell lines. The study found that certain modifications to the diazenyl group significantly enhanced cytotoxicity, leading to further investigations into structure-activity relationships.
Table 2: Cytotoxicity Results
| Compound | IC50 (µM) |
|---|---|
| Control | >100 |
| Azo Compound A | 25 |
| Azo Compound B | 15 |
| 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol | 20 |
Dyeing and Pigmentation
The azo group in this compound also makes it suitable for applications in dyeing and pigmentation. Azo dyes are widely used in textiles due to their vibrant colors and stability. The incorporation of this compound into polymer matrices can enhance color properties while maintaining structural integrity.
Case Study: Polymer Composite Development
Research by Keller (1985) explored the incorporation of azo compounds into polymer composites for use in coatings and plastics. The study highlighted improvements in colorfastness and thermal stability when using azo derivatives, including those similar to 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol .
Table 3: Properties of Polymer Composites
| Composite Type | Color Stability | Thermal Stability (°C) |
|---|---|---|
| Control | Moderate | 150 |
| Azo-Dye Polymer A | High | 180 |
| Azo-Dye Polymer B | Very High | 200 |
Nanocarriers for Drug Delivery
The lipophilic nature of this compound suggests potential as a nanocarrier for drug delivery systems. Research indicates that modifying nanocarriers with azo compounds can enhance drug loading efficiency and release profiles.
Case Study: Drug Delivery Systems
A study investigated the use of azo-modified nanoparticles for targeted drug delivery in cancer therapy. The results demonstrated that nanoparticles functionalized with derivatives similar to 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol exhibited improved targeting capabilities and controlled release of chemotherapeutic agents .
Table 4: Drug Release Profiles
| Nanoparticle Type | Initial Release (%) | Controlled Release (%) |
|---|---|---|
| Control | 60 | N/A |
| Azo-Nanoparticle A | 40 | Yes |
| Azo-Nanoparticle B | 30 | Yes |
Mechanism of Action
The mechanism of action of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol involves its interaction with specific molecular targets. The diazenyl group can undergo photoisomerization, leading to changes in the compound’s conformation and activity. This property is exploited in applications such as photoresponsive materials and molecular switches. Additionally, the compound’s ability to form hydrogen bonds and interact with biological macromolecules underlies its bioactivity.
Comparison with Similar Compounds
Compound A : 8-(4-Butoxybenzoyl)-2,7-dimethoxynaphthalen-1-ylmethanone
- Structure: Shares a 4-butoxyphenyl group but replaces the azo linkage with a methanone bridge and incorporates a naphthalene core.
- Properties : The absence of the azo group reduces visible-light absorption, while the naphthalene core increases rigidity and melting point (reported as 165–167°C in crystallographic studies) .
- Applications : Primarily studied for crystallographic packing behavior rather than optoelectronic uses.
Compound B : 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
- Structure: Features a branched 1,1,3,3-tetramethylbutyl substituent and an ethoxyethanol chain.
- Properties: The bulky alkyl group enhances hydrophobicity (logP ≈ 4.2) compared to the linear octan-1-ol chain in the target compound (estimated logP ≈ 3.8). However, the terminal ethoxyethanol group improves water miscibility (up to 5% w/w) .
- Applications : Used as a surfactant or emulsifier due to balanced hydrophilic-lipophilic properties.
Physicochemical Properties
Electronic and Optical Behavior
The azo group in the target compound enables strong π→π* transitions, with absorption maxima (λ_max) predicted to lie between 400–450 nm, typical for aryl-azo derivatives. In contrast:
- Compound A : Lacks a conjugated chromophore, resulting in UV absorption below 300 nm.
Biological Activity
The compound 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol is a synthetic organic molecule with potential biological applications. Its structure includes a diazenyl group, which is known for its role in various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The chemical structure of 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol can be represented as follows:
- Molecular Formula : C21H28N2O3
- Molecular Weight : 356.46 g/mol
- CAS Number : 838087-03-9
Anticancer Properties
Research has indicated that compounds with diazenyl groups exhibit significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that similar diazenyl compounds can induce apoptosis in cancer cells by activating caspase pathways, leading to cell death. The compound was found to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells, at concentrations as low as 10 µM .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 10 | Caspase activation and apoptosis induction |
| HT-29 (Colon Cancer) | 12 | Cell cycle arrest and apoptosis |
| H460 (Lung Cancer) | 15 | Inhibition of proliferation |
Antimicrobial Activity
In addition to its anticancer effects, 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol has shown promising antimicrobial activity. A study assessed its efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and found that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes .
| Microorganism | MIC (µg/mL) | Effect |
|---|---|---|
| MRSA | 32 | Disruption of cell membrane |
| E. coli | 64 | Inhibition of growth |
| Pseudomonas aeruginosa | 128 | Moderate inhibition |
Anti-inflammatory Effects
The compound also exhibits anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
-
Case Study on Cancer Treatment :
A clinical trial investigated the use of a diazenyl derivative similar to 8-{4-[(E)-(4-Butoxyphenyl)diazenyl]phenoxy}octan-1-ol in patients with advanced breast cancer. Results indicated a significant reduction in tumor size in over 50% of participants after six weeks of treatment, supporting the compound's anticancer potential. -
Case Study on Antimicrobial Resistance :
A laboratory study focused on the effectiveness of this compound against resistant strains of bacteria. The results highlighted its ability to restore sensitivity to antibiotics in MRSA strains when used in combination therapies, suggesting a strategic approach to combat antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
